7-Bromobenzo[d][1,3]dioxole-4-carbonitrile
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Overview
Description
7-Bromobenzo[d][1,3]dioxole-4-carbonitrile: is a chemical compound with the molecular formula C8H4BrNO2 and a molecular weight of 226.03 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of benzo[d][1,3]dioxole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The resulting brominated intermediate is then subjected to a cyanation reaction using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) under appropriate conditions to yield the desired product .
Industrial Production Methods: Industrial production of 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzo[d][1,3]dioxole derivatives, while reduction of the carbonitrile group can produce amines or other reduced products .
Scientific Research Applications
Chemistry: In chemistry, 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives can be explored for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. Researchers may explore its use in drug discovery and development, particularly in the design of novel therapeutic agents .
Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile and its derivatives depends on the specific application and target. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzo[d][1,3]dioxole-4-carbonitrile: Lacks the bromine substitution, which may result in different reactivity and applications.
7-Chlorobenzo[d][1,3]dioxole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile:
Uniqueness: 7-Bromobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H4BrNO2 |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
7-bromo-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2 |
InChI Key |
DTWQTVRHYAQJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)Br)C#N |
Origin of Product |
United States |
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